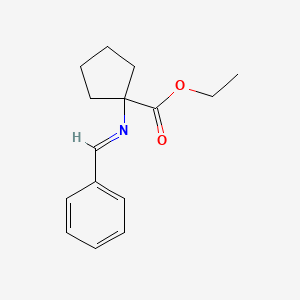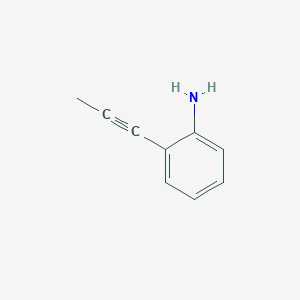
2-(Prop-1-yn-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Prop-1-yn-1-yl)aniline is an organic compound that features an aniline group substituted with a propynyl group at the ortho position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-yn-1-yl)aniline typically involves the reaction of aniline with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature for several hours, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Prop-1-yn-1-yl)aniline undergoes various chemical reactions, including:
Cyclization: It can undergo ipso-cyclization in the presence of ZnBr2 and Oxone, leading to the formation of spirocyclic compounds.
Common Reagents and Conditions
Oxidation: Visible light, molecular oxygen, and sometimes a photosensitizer.
Cyclization: ZnBr2, Oxone, acetonitrile, and water.
Major Products
Oxidation: Formamides.
Cyclization: Spirocyclic compounds such as 1-azaspiro[4.5]deca-3,6,9-trien-8-ones.
Wissenschaftliche Forschungsanwendungen
2-(Prop-1-yn-1-yl)aniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Material Science: Its derivatives can be used in the development of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action for reactions involving 2-(Prop-1-yn-1-yl)aniline often involves the generation of reactive intermediates. For example, in the visible-light-induced oxidative formylation, both the starting material and the product act as photosensitizers, generating singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . In the ipso-cyclization reaction, the process proceeds via a radical pathway, where the radical intermediates facilitate the formation of spirocyclic structures .
Vergleich Mit ähnlichen Verbindungen
2-(Prop-1-yn-1-yl)aniline can be compared with other similar compounds such as:
N-Methyl-N-(prop-2-yn-1-yl)aniline: This compound has a similar structure but includes a methyl group, which affects its solubility and reactivity.
2-Isopropenylaniline: This compound features an isopropenyl group instead of a propynyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its ability to participate in specific reactions such as oxidative formylation and ipso-cyclization, which are not as common in its analogs.
Eigenschaften
CAS-Nummer |
220465-91-8 |
|---|---|
Molekularformel |
C9H9N |
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
2-prop-1-ynylaniline |
InChI |
InChI=1S/C9H9N/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,10H2,1H3 |
InChI-Schlüssel |
RTNLLPNKFCHQEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC1=CC=CC=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




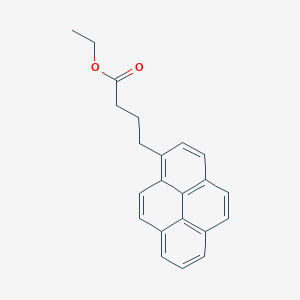
![2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium iodide](/img/structure/B13964382.png)
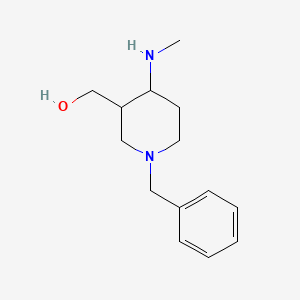
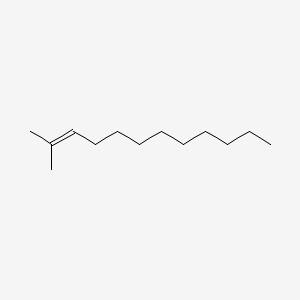
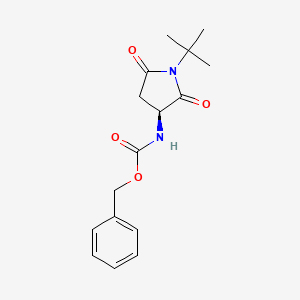
![N-[2-benzyloxy-5-(2-ethoxy-2-hydroxy-acetyl)-phenyl]-methanesulphonamide](/img/structure/B13964406.png)
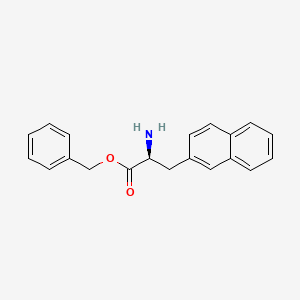
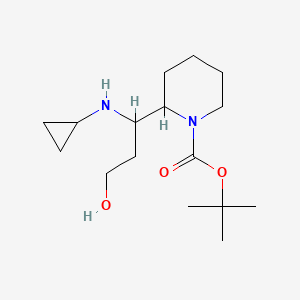
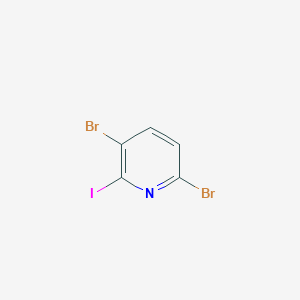
![2-benzo[1,3]dioxol-5-yl-N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)acetamide](/img/structure/B13964432.png)
![1,3-Dioxolo[4,5-B]pyridine-6-thiol](/img/structure/B13964433.png)
